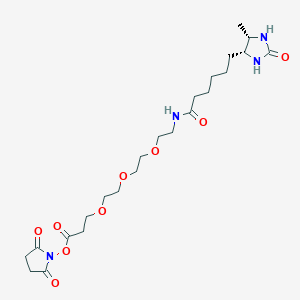
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid is a chemical compound that features a benzoic acid moiety attached to a 3,3-difluoropyrrolidine-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid typically involves the reaction of 3,3-difluoropyrrolidine-1-sulfonyl chloride with a benzoic acid derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine-1-sulfonyl chloride: A precursor in the synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid.
Benzoic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both a difluoropyrrolidine and a sulfonyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C11H11F2NO4S |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C11H11F2NO4S/c12-11(13)5-6-14(7-11)19(17,18)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16) |
InChI Key |
SKCIJXFLLCSPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)










